molecular formula C10H14N2O2 B8800168 4-Amino-3-[(propan-2-YL)amino]benzoic acid

4-Amino-3-[(propan-2-YL)amino]benzoic acid

Cat. No. B8800168
M. Wt: 194.23 g/mol
InChI Key: AWFDIXGNUASTED-UHFFFAOYSA-N
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Patent
US06664395B2

Procedure details

To a stirred, cold (0° C.) mixture of 4-amino-3-isopropylamino-benzoic acid (11 g) in 120 mL of 6 N hydrochloric acid was added drop-wise a solution of 5.9 g of sodium nitrite in 40 mL of water. After 2 hours the solids were collected by filtration, washed with water, and dried to give 9 grams of 3-isopropyl-3H-benzotriazole-5-carboxylic acid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[NH:11][CH:12]([CH3:14])[CH3:13].[N:15]([O-])=O.[Na+]>Cl.O>[CH:12]([N:11]1[C:3]2[CH:4]=[C:5]([C:6]([OH:8])=[O:7])[CH:9]=[CH:10][C:2]=2[N:1]=[N:15]1)([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)NC(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 hours the solids were collected by filtration
Duration
2 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=NC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.